![molecular formula C21H20N2O4 B268961 N-(2-furylmethyl)-3-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B268961.png)
N-(2-furylmethyl)-3-{[(4-methoxyphenyl)acetyl]amino}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furylmethyl)-3-{[(4-methoxyphenyl)acetyl]amino}benzamide, commonly known as FMAB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FMAB is a benzamide derivative that has a furan ring attached to its structure, which gives it unique properties that make it a valuable tool in drug discovery and other scientific studies.
Wirkmechanismus
The mechanism of action of FMAB is not fully understood, but it is believed to act as an inhibitor of various enzymes and receptors in the body. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. FMAB also acts as an antagonist of the dopamine D2 receptor, which is involved in the regulation of neurotransmitter release in the brain.
Biochemical and Physiological Effects:
FMAB has been shown to have various biochemical and physiological effects on the body. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and modulate the immune system. FMAB has also been shown to have neuroprotective effects and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using FMAB in lab experiments include its unique chemical structure, which makes it a valuable tool for drug discovery and other scientific studies. Its pharmacological properties also make it a promising candidate for developing new therapies. However, the limitations of using FMAB include its high cost and limited availability, which can make it difficult to obtain for some research projects.
Zukünftige Richtungen
There are several future directions for research involving FMAB. One area of interest is the development of new drugs and therapies based on its pharmacological properties. Another area of interest is the study of its mechanism of action and how it interacts with various enzymes and receptors in the body. Additionally, further research is needed to better understand the potential applications of FMAB in cancer research, neuroscience, and other scientific fields.
Synthesemethoden
The synthesis of FMAB involves a series of chemical reactions that starts with the reaction of 2-furylmethylamine with 4-methoxybenzoyl chloride, followed by the reaction of the resulting intermediate with 3-aminobenzamide. The final product is purified using various techniques such as column chromatography, recrystallization, and HPLC.
Wissenschaftliche Forschungsanwendungen
FMAB has been extensively studied for its potential applications in various scientific fields such as drug discovery, cancer research, and neuroscience. Its unique chemical structure and pharmacological properties make it a promising candidate for developing new drugs and therapies.
Eigenschaften
Produktname |
N-(2-furylmethyl)-3-{[(4-methoxyphenyl)acetyl]amino}benzamide |
---|---|
Molekularformel |
C21H20N2O4 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
N-(furan-2-ylmethyl)-3-[[2-(4-methoxyphenyl)acetyl]amino]benzamide |
InChI |
InChI=1S/C21H20N2O4/c1-26-18-9-7-15(8-10-18)12-20(24)23-17-5-2-4-16(13-17)21(25)22-14-19-6-3-11-27-19/h2-11,13H,12,14H2,1H3,(H,22,25)(H,23,24) |
InChI-Schlüssel |
ZSSZKZJOTMYTHS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3 |
Kanonische SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.